(1H-Pyrazol-4-yl)(pyrimidin-5-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8N4O |
|---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
1H-pyrazol-4-yl(pyrimidin-5-yl)methanol |
InChI |
InChI=1S/C8H8N4O/c13-8(7-3-11-12-4-7)6-1-9-5-10-2-6/h1-5,8,13H,(H,11,12) |
InChI Key |
WHGCJMPEMYCQGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1)C(C2=CN=CN=C2)O |
Origin of Product |
United States |
Synthetic Methodologies for 1h Pyrazol 4 Yl Pyrimidin 5 Yl Methanol and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of (1H-Pyrazol-4-yl)(pyrimidin-5-yl)methanol reveals several key disconnections. The most logical approach involves disconnecting the carbon-carbon bond between the pyrazole (B372694) and pyrimidine (B1678525) rings or the carbon-oxygen bond of the alcohol.
Disconnection 1: C-C Bond Formation
This strategy focuses on forming the bond between the C4 position of the pyrazole and the C5 position of the pyrimidine. This can be achieved through two primary pathways:
Route A: Nucleophilic addition to an aldehyde. This involves the reaction of a pyrazol-4-yl organometallic reagent (e.g., a Grignard or organolithium reagent) with pyrimidine-5-carboxaldehyde. Alternatively, a pyrimidin-5-yl organometallic reagent can be added to 1H-pyrazole-4-carboxaldehyde. Subsequent reduction of the resulting ketone would yield the target alcohol.
Route B: Cross-coupling reactions. This modern approach utilizes a transition-metal-catalyzed cross-coupling reaction between a 4-halopyrazole (or a derivative like a boronic acid or stannane) and a 5-substituted pyrimidine (e.g., a boronic acid, stannane, or halide). This would typically form a pyrazolyl-pyrimidinyl ketone, which can then be reduced to the desired methanol (B129727).
Disconnection 2: C-O Bond Formation (Reduction of a Ketone)
A common final step in many synthetic routes is the reduction of the corresponding ketone, (1H-Pyrazol-4-yl)(pyrimidin-5-yl)ketone. This disconnection is particularly relevant for the stereoselective synthesis of the chiral alcohol.
Classical Synthetic Routes to the Core Structure
Classical synthetic methodologies for forming the pyrazolyl-pyrimidinyl framework often involve the stepwise construction of the heterocyclic rings followed by their linkage.
A prevalent method involves the preparation of a pyrazole precursor, which is then used to construct the pyrimidine ring or coupled to a pre-formed pyrimidine. The Knorr pyrazole synthesis, for instance, involves the reaction of a hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring.
Once the pyrazole moiety is formed, it can be linked to a pyrimidine ring. A classical approach to forming the C-C bond is through the use of organometallic reagents. For example, 1-phenylpyrazol-4-ylmagnesium bromide has been shown to react with various aldehydes to form the corresponding carbinols. While this specific example involves a substituted pyrazole, the principle can be extended to the synthesis of the target molecule.
The general steps for a classical synthesis could be:
Synthesis of a 4-functionalized pyrazole: This could be 1H-pyrazole-4-carboxaldehyde or a 4-halopyrazole.
Synthesis of a 5-functionalized pyrimidine: This could be 5-bromopyrimidine or pyrimidine-5-carboxaldehyde.
Coupling of the two heterocycles: This can be achieved via a Grignard reaction between a 4-pyrazolyl Grignard reagent and pyrimidine-5-carboxaldehyde, or vice versa.
Reduction of the resulting ketone: If the coupling reaction yields a ketone, a subsequent reduction step is necessary to obtain the final alcohol.
| Precursor 1 | Precursor 2 | Coupling Method | Intermediate Product |
| 1H-Pyrazol-4-ylmagnesium bromide | Pyrimidine-5-carboxaldehyde | Grignard Reaction | (1H-Pyrazol-4-yl)(pyrimidin-5-yl)ketone |
| 4-Bromo-1H-pyrazole | 5-Pyrimidinylboronic acid | Suzuki Coupling | 4-(Pyrimidin-5-yl)-1H-pyrazole |
| 1H-Pyrazole-4-boronic acid | 5-Bromopyrimidine | Suzuki Coupling | 4-(Pyrimidin-5-yl)-1H-pyrazole |
Modern Catalytic Approaches in Pyrazole and Pyrimidine Linkage
Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to efficiently form carbon-carbon bonds. These methods offer high yields and functional group tolerance, making them ideal for the synthesis of complex molecules like this compound.
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium catalysts are widely used for coupling heterocyclic compounds. The Suzuki-Miyaura and Stille couplings are particularly relevant.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. For the synthesis of the target molecule's precursor, this could involve the reaction of 1H-pyrazole-4-boronic acid with 5-bromopyrimidine, or 4-bromo-1H-pyrazole with pyrimidine-5-boronic acid.
Stille Coupling: This reaction couples an organotin compound with a halide, catalyzed by palladium. For instance, 5-tributylstannyl-4-fluoropyrazole has been shown to undergo palladium-catalyzed cross-coupling with aryl iodides in good yields nih.gov.
Ruthenium-Catalyzed Reactions:
Ruthenium complexes have also emerged as powerful catalysts in organic synthesis, particularly in hydrogenation and transfer hydrogenation reactions, which are crucial for the reduction of the ketone intermediate to the final alcohol product.
| Coupling Reaction | Pyrazole Substrate | Pyrimidine Substrate | Catalyst System (Typical) |
| Suzuki-Miyaura | 1H-Pyrazole-4-boronic acid pinacol ester | 5-Bromopyrimidine | Pd(PPh₃)₄, base (e.g., K₂CO₃) |
| Stille | 4-(Tributylstannyl)-1H-pyrazole | 5-Bromopyrimidine | Pd(PPh₃)₄ |
| Heck | 1H-Pyrazole | 5-Iodopyrimidine | Pd(OAc)₂, phosphine ligand, base |
Stereoselective Synthesis Considerations for the Chiral Alcohol
The central carbinol group in this compound represents a chiral center. The stereoselective synthesis of this alcohol is crucial for studying its biological activity, as enantiomers often exhibit different pharmacological profiles. The primary method for achieving stereoselectivity is through the asymmetric reduction of the corresponding prochiral ketone, (1H-Pyrazol-4-yl)(pyrimidin-5-yl)ketone.
Several well-established methods for the enantioselective reduction of ketones can be applied:
Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst in the presence of a borane source (e.g., BH₃·THF or catecholborane) to achieve highly enantioselective reduction of a wide range of ketones nrochemistry.comalfa-chemistry.comwikipedia.orgyoutube.comchem-station.com. The stereochemical outcome can be predicted based on the chirality of the catalyst.
Noyori Asymmetric Hydrogenation: This method employs ruthenium(II) catalysts with chiral diphosphine ligands, such as BINAP, to catalyze the asymmetric hydrogenation of ketones harvard.edunrochemistry.comacs.orgnih.gov. These catalysts are known for their high efficiency and enantioselectivity.
Asymmetric Transfer Hydrogenation: Ruthenium(II) complexes, often with chiral NNN ligands, can catalyze the asymmetric transfer hydrogenation of ketones using a hydrogen donor like isopropanol . This method offers a practical alternative to high-pressure hydrogenation.
The choice of method would depend on the specific substrate and the desired enantiomer.
| Asymmetric Reduction Method | Catalyst/Reagent | Reductant | Key Features |
| CBS Reduction | Chiral oxazaborolidine | Borane (BH₃) | Predictable stereochemistry, broad substrate scope nrochemistry.comalfa-chemistry.comwikipedia.orgyoutube.comchem-station.com. |
| Noyori Hydrogenation | [RuCl₂(chiral-diphosphine)]₂ (e.g., BINAP) | H₂ (gas) | High enantioselectivity and turnover numbers harvard.edunrochemistry.comacs.orgnih.gov. |
| Asymmetric Transfer Hydrogenation | Chiral Ru(II) complexes (e.g., with pyrazolyl-pyridyl-oxazolinyl ligands) | Isopropanol | Mild reaction conditions, high catalytic activity . |
Synthesis of Isotopically Labeled Analogs for Mechanistic Studies
Isotopically labeled analogs of this compound are invaluable tools for mechanistic studies, such as in drug metabolism and pharmacokinetic (DMPK) investigations. The introduction of stable isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) allows for the tracking of the molecule and its metabolites.
The synthesis of these labeled compounds typically involves the use of a labeled precursor at an early stage of the synthetic route.
Deuterium Labeling: Deuterium can be introduced by using a deuterated reducing agent (e.g., sodium borodeuteride) in the reduction of the ketone precursor to form the deuterated carbinol. Alternatively, deuterated starting materials for the pyrazole or pyrimidine ring synthesis can be employed.
Carbon-13 Labeling: The introduction of ¹³C can be achieved by using a ¹³C-labeled building block. For instance, ¹³C-labeled carbon dioxide can be used in a Grignard reaction to introduce a ¹³C-labeled carboxylic acid, which can then be converted to an aldehyde alfa-chemistry.com. Commercially available ¹³C-labeled starting materials for heterocycle synthesis can also be utilized.
The choice of the labeling position depends on the specific research question. For metabolic stability studies, labeling is often performed at sites prone to metabolism.
| Isotope | Labeled Precursor Example | Incorporation Method |
| ²H (D) | Sodium borodeuteride (NaBD₄) | Reduction of (1H-Pyrazol-4-yl)(pyrimidin-5-yl)ketone |
| ¹³C | ¹³CO₂ | Grignard reaction followed by functional group manipulation |
| ¹³C | ¹³C-labeled ethyl acetoacetate | Knorr pyrazole synthesis |
Chemical Modification and Derivatization Strategies
Synthesis of Pyrazole (B372694) Ring Substituted Derivatives
The pyrazole ring in (1H-Pyrazol-4-yl)(pyrimidin-5-yl)methanol offers several positions for substitution, primarily at the N1 position and the carbon atoms of the ring.
N1-Alkylation and N-Arylation: The secondary amine within the pyrazole ring is a prime site for modification. N-alkylation can be readily achieved under basic conditions by deprotonation followed by reaction with an alkyl halide. A variety of alkyl groups, including methyl, ethyl, and benzyl, can be introduced at this position. More advanced methods, such as the use of trichloroacetimidates as electrophiles under Brønsted acid catalysis, provide an alternative for N-alkylation. N-arylation can be accomplished through methods like the Ullmann condensation, which involves reacting the pyrazole with an aryl halide in the presence of a copper catalyst and a base. These substitutions can significantly influence the compound's steric and electronic properties.
C-Substitution: Direct substitution on the carbon atoms of the pyrazole ring is also a viable strategy. Electrophilic substitution reactions, such as nitration or halogenation, can be directed to the C3 and C5 positions, depending on the existing substituents and reaction conditions. For instance, formylation of a pyrazole ring can be achieved via the Vilsmeier-Haack reaction. Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, can be employed if a halo-substituted pyrazole precursor is used, allowing for the introduction of a wide range of aryl, heteroaryl, or alkynyl groups.
Table 1: Examples of Pyrazole Ring Substitution Reactions
| Reaction Type | Reagents and Conditions | Position of Substitution | Resulting Derivative |
|---|---|---|---|
| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, NaH) | N1 | N1-Alkyl-(pyrazol-4-yl)(pyrimidin-5-yl)methanol |
| N-Arylation | Aryl halide, Cu catalyst, Base | N1 | N1-Aryl-(pyrazol-4-yl)(pyrimidin-5-yl)methanol |
| Halogenation | N-Halosuccinimide (NBS, NCS) | C3/C5 | (Halo-1H-pyrazol-4-yl)(pyrimidin-5-yl)methanol |
| Nitration | HNO3/H2SO4 | C3/C5 | (Nitro-1H-pyrazol-4-yl)(pyrimidin-5-yl)methanol |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | C3/C5 (from halo-precursor) | (Aryl-1H-pyrazol-4-yl)(pyrimidin-5-yl)methanol |
Synthesis of Pyrimidine (B1678525) Ring Substituted Derivatives
The pyrimidine ring is generally considered electron-deficient, which influences its reactivity towards substitution.
Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is susceptible to nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions, especially if a good leaving group such as a halogen is present. bhu.ac.inwikipedia.org While the parent this compound does not possess such a leaving group, synthetic strategies can start from substituted pyrimidines (e.g., 5-bromo-2,4-dichloropyrimidine) to introduce the pyrazolylmethanol moiety and then selectively substitute the remaining positions. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to introduce diverse functional groups.
Electrophilic Substitution: Electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. wikipedia.org However, the presence of activating groups can facilitate such reactions at the C5 position. In the context of the title compound, further electrophilic substitution on the pyrimidine ring is challenging and would likely require harsh conditions.
Metal-Catalyzed Cross-Coupling: Similar to the pyrazole ring, functionalization of the pyrimidine ring can be effectively achieved through metal-catalyzed cross-coupling reactions. Starting with a halogenated pyrimidine precursor, reactions like the Suzuki, Stille, or Heck couplings can introduce a wide array of substituents at various positions on the pyrimidine ring.
Table 2: Potential Pyrimidine Ring Derivatization Strategies
| Reaction Type | General Approach | Potential Substituents |
|---|---|---|
| Nucleophilic Aromatic Substitution | Requires a precursor with a leaving group (e.g., Cl, Br) at C2, C4, or C6. | Amino, alkoxy, thioalkyl groups. |
| Suzuki Coupling | Requires a halo-pyrimidine precursor and an organoboron reagent. | Aryl, heteroaryl groups. |
| Sonogashira Coupling | Requires a halo-pyrimidine precursor and a terminal alkyne. | Alkynyl groups. |
Modifications at the Methanol (B129727) Linker and Hydroxyl Group
The methanol linker and its terminal hydroxyl group provide a key point for modification, allowing for changes in polarity, size, and the introduction of new functionalities.
Oxidation: The secondary alcohol of the methanol linker can be oxidized to the corresponding ketone, (1H-pyrazol-4-yl)(pyrimidin-5-yl)methanone, using a variety of oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2). This transformation alters the geometry and electronic nature of the linker.
Etherification and Esterification: The hydroxyl group can be readily converted into an ether or an ester. Etherification, for example, through the Williamson ether synthesis, can introduce a range of alkyl or aryl groups. Esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) can introduce various acyl groups. These modifications are useful for altering the lipophilicity and hydrogen bonding capacity of the molecule.
Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), which can then be displaced by a variety of nucleophiles to introduce groups such as azides, halides, or amines. The Mitsunobu reaction offers a powerful method for the direct conversion of the alcohol to a variety of functional groups, including esters and azides, with inversion of stereochemistry if the carbon is chiral. orientjchem.orgresearchgate.net
Conversion to Amines: The alcohol can be converted to an amine through a two-step process involving activation of the hydroxyl group followed by nucleophilic substitution with an amine or an azide (B81097) and subsequent reduction.
Table 3: Modifications of the Methanol Linker
| Modification | Reagents and Conditions | Resulting Functional Group |
|---|---|---|
| Oxidation | PCC, MnO2, or Swern oxidation | Ketone |
| Etherification | Alkyl halide, Base (e.g., NaH) | Ether |
| Esterification | Acyl chloride or carboxylic acid with a coupling agent | Ester |
| Azide Introduction | Diphenylphosphoryl azide (DPPA), DBU or Mitsunobu reaction | Azide |
| Conversion to Amine | 1. Tosyl chloride, pyridine; 2. NaN3; 3. H2, Pd/C | Amine |
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of related compounds for high-throughput screening. Both solid-phase and solution-phase parallel synthesis methodologies can be applied to the this compound scaffold.
Solid-Phase Synthesis: In a solid-phase approach, the core scaffold can be attached to a resin via a suitable linker, often through the hydroxyl group or a functional group on one of the heterocyclic rings. mdpi.com Subsequent reactions are then carried out on the resin-bound substrate, with excess reagents and by-products being easily washed away. This allows for the use of a large excess of reagents to drive reactions to completion. After the desired modifications are made, the final product is cleaved from the resin. This methodology is well-suited for creating large, diverse libraries by employing a split-and-mix strategy. nih.gov
Solution-Phase Parallel Synthesis: Solution-phase synthesis offers the advantage of easier reaction monitoring and scalability. datapdf.commdpi.com In this approach, reactions are carried out in multi-well plates, allowing for the simultaneous synthesis of a library of compounds. Purification can be automated using techniques such as high-performance liquid chromatography (HPLC) or solid-phase extraction (SPE). Diversity-oriented synthesis (DOS) strategies can also be employed to generate structurally diverse and complex molecules from a common starting material. nih.govresearchgate.net
Table 4: Combinatorial Approaches for Library Generation
| Approach | Key Features | Advantages |
|---|---|---|
| Solid-Phase Synthesis | Scaffold attached to a solid support; purification by washing. | High-throughput; simplified purification; suitable for large libraries. |
| Solution-Phase Parallel Synthesis | Reactions performed in multi-well plates; automated purification. | Easier reaction optimization and scale-up; broader range of compatible reactions. |
| Diversity-Oriented Synthesis | Generation of structural diversity from a common intermediate. | Exploration of novel chemical space; creation of complex and diverse scaffolds. |
Bioconjugation Strategies for Chemical Probe Development
To utilize this compound and its derivatives as chemical probes for studying biological systems, they can be conjugated to reporter molecules such as fluorophores, biotin (B1667282), or affinity tags.
Introduction of Reactive Handles: A prerequisite for bioconjugation is the introduction of a reactive functional group onto the scaffold that is orthogonal to the functionalities present in biomolecules. Common handles include azides and alkynes for "click chemistry," carboxylic acids or amines for amide bond formation, and thiols for maleimide (B117702) chemistry. These handles can be introduced through the derivatization strategies discussed in the previous sections, for example, by converting the hydroxyl group to an azide.
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction for conjugating molecules. An azide- or alkyne-functionalized derivative of the core scaffold can be readily "clicked" onto a biomolecule or reporter tag bearing the complementary functionality.
Amide Bond Formation: If a derivative with a carboxylic acid or an amine is synthesized, standard peptide coupling reagents can be used to form a stable amide bond with a protein, peptide, or other biomolecule.
Photoaffinity Labeling: For identifying the protein targets of a bioactive derivative, a photoaffinity label, such as a diazirine or an aryl azide, can be incorporated into the molecule. enamine.netnih.gov Upon photoactivation, this group forms a highly reactive species that covalently crosslinks the probe to its binding partner, allowing for subsequent identification and characterization.
Biotinylation: The introduction of a biotin tag allows for the strong and specific interaction with avidin (B1170675) or streptavidin, which can be used for affinity purification, detection, or immobilization of the target-probe complex. nih.govnih.gov
Table 5: Bioconjugation Strategies
| Strategy | Functional Group on Scaffold | Reporter/Biomolecule Functionality | Linkage |
|---|---|---|---|
| Click Chemistry | Azide or Alkyne | Alkyne or Azide | Triazole |
| Amide Coupling | Carboxylic Acid or Amine | Amine or Carboxylic Acid | Amide |
| Thiol-Maleimide | Thiol | Maleimide | Thioether |
| Photoaffinity Labeling | Diazirine, Aryl Azide | Amino acid residues in target protein | Covalent bond |
| Biotinylation | Amine, Carboxylic Acid, etc. | Activated Biotin | Various |
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution NMR Spectroscopy for Conformational and Electronic Structure
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the chemical environment of atomic nuclei (most commonly ¹H and ¹³C), providing detailed insights into molecular structure, conformation, and electronic distribution.
For (1H-Pyrazol-4-yl)(pyrimidin-5-yl)methanol, ¹H NMR spectroscopy would be expected to reveal distinct signals for the protons on the pyrazole (B372694) and pyrimidine (B1678525) rings, as well as the methine and hydroxyl protons of the bridging methanol (B129727) group. The chemical shifts of the pyrazole protons would be influenced by the tautomeric equilibrium of the N-H proton. In related pyrazole derivatives, the pyrazole ring protons typically appear in the aromatic region of the spectrum. rsc.org The coupling patterns between adjacent protons would help to confirm the substitution pattern on both heterocyclic rings.
¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrazole and pyrimidine rings are sensitive to the electronic environment and can be used to further confirm the structure.
| Proton | Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|
| CH₃ (pyrazole) | 2.49 | s |
| Ar-H | 7.05-7.53 | m |
| -CHO | 9.96 | s |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
For this compound, the IR spectrum would be expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the methanol group. The N-H stretching vibration of the pyrazole ring would likely appear in a similar region, often as a sharper peak. The C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹. The "fingerprint region" (below 1600 cm⁻¹) would contain a complex series of bands corresponding to C=C, C=N, and C-N stretching and bending vibrations of the pyrazole and pyrimidine rings, as well as C-O stretching of the methanol bridge.
The following table summarizes some characteristic IR absorption bands observed for pyrazole derivatives. researchgate.netjocpr.com
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|
| N-H stretch | 3100 - 3500 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C=N stretch | 1550 - 1650 |
| C=C stretch | 1400 - 1600 |
| Ring deformation | 600 - 1000 |
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations of the heterocyclic rings.
High-Resolution Mass Spectrometry for Precise Molecular Characterization
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₈H₈N₄O).
Electron Impact (EI) mass spectrometry would also reveal characteristic fragmentation patterns that can aid in structural elucidation. The fragmentation of pyrimidine derivatives often involves the initial loss of small, stable molecules. acs.orgsapub.org For the target compound, likely fragmentation pathways could include the loss of a hydroxyl radical, water, or cleavage of the bond between the two heterocyclic systems. The fragmentation of the pyrimidine ring itself is also a well-documented process. acs.orgiosrjournals.org The pyrazole ring can also undergo characteristic fragmentation.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide a wealth of information, including bond lengths, bond angles, and torsion angles. This data would reveal the preferred conformation of the molecule in the solid state and provide insights into intermolecular interactions such as hydrogen bonding and π-π stacking.
The crystal structures of related pyrazolo[1,5-a]pyrimidines have been reported, revealing details about the planarity of the fused ring system and the nature of intermolecular interactions. researchgate.netnih.gov For this compound, hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the pyrazole and pyrimidine rings would be expected to play a significant role in the crystal packing. The study of polymorphs in related pyrazole-containing compounds has also been a subject of interest. mdpi.com
The following table presents selected crystallographic data for a related pyrazolo[3,4-d]pyrimidine derivative, which illustrates the type of information obtained from an X-ray crystal structure analysis. nih.gov
| Parameter | Value for 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P1) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Dihedral angle between pyrazole and pyrimidine rings | 1.22(8)° |
| Dihedral angle between pyrazole and phenyl rings | 5.29(9)° |
Chiroptical Spectroscopy (CD, OR) for Stereochemical Assignment
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory (OR) dispersion, is used to study chiral molecules that exhibit differential interaction with left and right circularly polarized light. The parent molecule, this compound, is achiral. Therefore, it would not exhibit a CD or OR spectrum.
However, if the molecule were to be derivatized with a chiral auxiliary or if it were to form a complex with a chiral host, the resulting diastereomeric or supramolecular species could be studied by chiroptical methods. These techniques are highly sensitive to the stereochemistry and conformation of chiral molecules. For instance, the absolute configuration of chiral pyrazole derivatives has been determined using CD spectroscopy. rsc.org The application of these techniques would be relevant in the context of asymmetric synthesis or chiral recognition studies involving derivatives of this compound. The use of chiroptical spectroscopy has been demonstrated for various chiral pyrazole and imidazole (B134444) derivatives. acs.orgrsc.org
Computational and Theoretical Investigations of 1h Pyrazol 4 Yl Pyrimidin 5 Yl Methanol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic characteristics of novel molecules. nih.gov For (1H-Pyrazol-4-yl)(pyrimidin-5-yl)methanol, methods such as DFT with the B3LYP functional and a 6-311G(d,p) basis set are commonly employed to optimize the molecular geometry and compute various electronic properties. malayajournal.org
The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. malayajournal.org
From these orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive nature. miami.edu These include electronegativity (χ), which measures the tendency to attract electrons, and global electrophilicity (ω), which quantifies the energy stabilization when the system acquires additional electronic charge. malayajournal.org Analysis of the molecular electrostatic potential (MEP) map further reveals the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting sites of interaction. nih.gov For this molecule, the nitrogen atoms of the pyrazole (B372694) and pyrimidine (B1678525) rings, along with the oxygen of the methanol (B129727) group, are expected to be primary sites for electrophilic attack.
Table 1: Hypothetical Quantum Chemical Descriptors for this compound Calculated using DFT/B3LYP method.
| Parameter | Symbol | Calculated Value | Unit |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 | eV |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 | eV |
| HOMO-LUMO Energy Gap | ΔE | 5.3 | eV |
| Electronegativity | χ | 3.85 | eV |
| Global Electrophilicity Index | ω | 1.40 | eV |
Conformational Analysis via Molecular Mechanics and Dynamics Simulations
The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis is performed to identify the most stable spatial arrangements (conformers) of the molecule. This process typically begins with molecular mechanics (MM) methods, using force fields like AMBER or MMFF94, to rapidly explore the potential energy surface and identify low-energy conformers. eurasianjournals.com The key degree of rotational freedom is the dihedral angle formed by the pyrazole, pyrimidine, and the bridging methanol group.
Following the initial scan, molecular dynamics (MD) simulations provide a more detailed view of the molecule's dynamic behavior in a simulated physiological environment, such as in a water box. nih.govnih.gov MD simulations track the atomic movements over time, revealing the accessible conformational space, the stability of different conformers, and the nature of intramolecular hydrogen bonding. nih.gov This analysis can show, for instance, the likelihood of hydrogen bond formation between the methanol's hydroxyl group and a nitrogen atom on the pyrimidine or pyrazole ring, which would significantly influence the molecule's preferred shape.
Table 2: Hypothetical Relative Energies of Key Conformers
| Conformer | Dihedral Angle (Py-C-C-Pyr) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |
|---|---|---|---|
| 1 | ~60° | 0.00 | H-bond (OH to Pyrimidine N) |
| 2 | ~180° | 1.5 | Sterically minimized |
In Silico Prediction of Potential Binding Interactions and Molecular Recognition
Molecular docking is a powerful in silico technique used to predict how a ligand, such as this compound, might bind to the active site of a macromolecular target, typically a protein. uomustansiriyah.edu.iq Given that pyrazole and pyrimidine derivatives are known to inhibit protein kinases, a relevant target like Epidermal Growth Factor Receptor (EGFR) or Cyclin-Dependent Kinase 2 (CDK2) could be selected for such a study. researchgate.netnih.gov
The process involves generating multiple possible binding poses of the ligand within the protein's active site and scoring them based on binding affinity or energy. nih.gov The analysis of the top-scoring poses reveals specific molecular recognition patterns. arabjchem.org Key interactions would likely include:
Hydrogen Bonds: The hydroxyl group of the methanol bridge, the N-H group of the pyrazole, and the nitrogen atoms of both rings are potential hydrogen bond donors and acceptors. nih.gov
Hydrophobic Interactions: The aromatic pyrazole and pyrimidine rings can engage in hydrophobic interactions with nonpolar residues in the binding pocket. uomustansiriyah.edu.iq
π-π Stacking: Face-to-face or edge-to-face stacking interactions between the heterocyclic rings and aromatic amino acid residues (e.g., phenylalanine, tyrosine) can further stabilize the complex.
These predictions provide a structural basis for understanding the molecule's potential biological activity and can guide the design of more potent analogues. nih.gov
Table 3: Hypothetical Molecular Docking Results against a Kinase Target (e.g., CDK2)
| Binding Metric | Value | Predicted Interacting Residues | Interaction Type |
|---|---|---|---|
| Binding Affinity | -8.5 kcal/mol | LEU83, LYS33 | Hydrogen Bond |
| Docking Score | -9.2 | PHE80, ILE10 | π-π Stacking, Hydrophobic |
Quantitative Structure-Activity Relationship (QSAR) Descriptors from Computational Analysis
Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. ijsdr.org To develop a QSAR model for a class of compounds including this compound, a set of molecular descriptors would first be calculated computationally for each molecule in the series. nih.govacs.org
These descriptors fall into several categories:
Electronic Descriptors: Dipole moment, HOMO/LUMO energies, and partial atomic charges. nih.gov
Steric Descriptors: Molecular weight, molecular volume, and surface area.
Topological Descriptors: Indices that describe molecular branching and connectivity.
Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which describes a molecule's lipophilicity.
Once calculated, these descriptors are used as independent variables in statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to create an equation that predicts the biological activity (e.g., IC50 value). acs.orgnih.gov This model can then be used to predict the activity of new, unsynthesized compounds and to identify which structural features are most important for the desired activity. researchgate.net
Table 4: Selected Computationally Derived QSAR Descriptors
| Descriptor Type | Descriptor Name | Hypothetical Value |
|---|---|---|
| Electronic | Dipole Moment | 3.5 D |
| Steric | Molecular Volume | 150.5 ų |
| Topological | Wiener Index | 350 |
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry can be used to model the mechanisms of chemical reactions, providing detailed information about the energy landscape of a transformation. science.org.ge For this compound, one could investigate potential metabolic pathways, such as the oxidation of the methanol group to a ketone, or model its synthesis.
Using DFT methods, the geometries of reactants, products, and, crucially, the high-energy transition state (TS) structures that connect them can be located and optimized. science.org.ge Frequency calculations are performed to confirm that the reactant and product structures are energy minima and that the TS has exactly one imaginary frequency corresponding to the reaction coordinate.
The difference in energy between the reactants and the transition state gives the activation energy (ΔE‡), a critical parameter that determines the reaction rate. science.org.ge By mapping the entire reaction pathway, known as the intrinsic reaction coordinate (IRC), researchers can confirm that the identified TS correctly connects the intended reactants and products. This type of analysis is invaluable for understanding reaction feasibility, predicting potential byproducts, and optimizing synthetic routes.
Table 5: Hypothetical Energy Profile for the Oxidation of the Methanol Group
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant | This compound | 0.0 |
| Transition State | Oxidative transition state complex | +25.5 |
Structure Activity Relationship Sar Studies of 1h Pyrazol 4 Yl Pyrimidin 5 Yl Methanol Derivatives in Vitro Focus
Design Principles for Systematic SAR Exploration
The exploration of structure-activity relationships for (1H-Pyrazol-4-yl)(pyrimidin-5-yl)methanol derivatives is guided by established medicinal chemistry principles. The core scaffold, featuring a pyrazole (B372694) ring linked to a pyrimidine (B1678525) ring via a methanol (B129727) bridge, presents multiple vectors for chemical modification. Systematic SAR exploration typically involves altering specific substituents on both heterocyclic rings to probe the chemical space and understand the structural requirements for optimal biological activity. mdpi.com
Key design strategies include:
Substitution on the Pyrazole Ring: Modifications are frequently made at the N1, C3, and C5 positions of the pyrazole ring. N-substitution, for instance, can influence the molecule's orientation within a binding pocket and its physicochemical properties. scispace.com Introducing different lipophilic or polar groups can significantly impact binding affinity and selectivity. scispace.comsemanticscholar.org For example, studies on pyrazole-based inhibitors have shown that introducing methyl or phenyl groups at the N1 position can decrease activity against certain enzymes, whereas unsubstituted N-H may be favorable. scispace.com
Substitution on the Pyrimidine Ring: The pyrimidine ring offers several positions for substitution to enhance interactions with biological targets. Introducing amino groups, halogens, or other functional moieties can create new hydrogen bonds or van der Waals interactions, thereby increasing potency. acs.orgnih.gov For instance, in the development of IRAK4 inhibitors, derivatization at the 5-position of a related pyrazolopyrimidine scaffold with various amines was a key strategy. nih.gov
Modification of the Methanol Linker: The hydroxyl group of the methanol linker is a critical hydrogen bond donor and acceptor. Esterification, etherification, or replacement of this group can modulate the compound's binding mode and pharmacokinetic properties.
Bioisosteric Replacement: Replacing either the pyrazole or pyrimidine ring with other heterocyclic systems (e.g., pyridine, thiazole) can help to fine-tune electronic properties, improve metabolic stability, or escape patent protection, while maintaining the essential binding interactions. nih.gov
These systematic modifications are often guided by computational modeling and quantitative structure-activity relationship (QSAR) studies, which can predict the activity of novel compounds and prioritize synthetic efforts. nih.govresearchgate.net
In Vitro Enzyme Inhibition Assays
Derivatives of the pyrazolyl-pyrimidine scaffold have been extensively evaluated as inhibitors of various enzymes, particularly protein kinases, which are crucial in cell signaling and are often dysregulated in diseases like cancer. mdpi.comnih.gov In vitro enzyme inhibition assays are fundamental for determining the potency and selectivity of these compounds.
A common approach involves measuring the concentration of a compound required to inhibit 50% of the enzyme's activity (IC50). For example, pyrazole derivatives have been identified as potent inhibitors of kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2). mdpi.com Similarly, pyrazole-based compounds have shown inhibitory activity against enzymes like meprin α and β, with some derivatives exhibiting potency in the low nanomolar range. scispace.comsemanticscholar.org
Research into related pyrazole-pyrimidine hybrids has identified potent inhibitors for various enzymes. For instance, a series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides were developed as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target in inflammatory diseases. nih.gov Another study focused on designing 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones as highly potent and selective inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme involved in inflammation. nih.gov
Table 1: In Vitro Enzyme Inhibition by Pyrazole and Pyrimidine Derivatives
| Compound Class | Target Enzyme | Key Derivatives | IC50 Values | Reference |
| Pyrazole-based hybrids | EGFR | Compound 23 | 0.5132 µM | mdpi.com |
| Pyrazole-based hybrids | VEGFR-2 | Compound 50 | 0.23 µM | mdpi.com |
| 3,5-Diphenylpyrazole | Meprin α | Compound 7a | 1.3 nM | scispace.com |
| Pyrazolopyrimidines | IRAK4 | Compound 14 | < 30 nM | nih.gov |
| Pyrazolyl-methylene-pyrimidines | mPGES-1 | Compound 14f | ~36 nM | nih.gov |
In Vitro Receptor Binding Affinity Analysis
Beyond enzyme inhibition, pyrazole-based scaffolds are also investigated for their ability to bind to G-protein-coupled receptors (GPCRs). In vitro receptor binding assays are crucial for quantifying the affinity of a ligand for its receptor. These assays typically use a radiolabeled ligand that is known to bind to the target receptor. The ability of a test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) or affinity (pKB) can be determined.
A study on pyrazol-4-yl-pyridine derivatives, which are structurally related to the this compound core, explored their affinity for the muscarinic acetylcholine (B1216132) receptor M4 (M4 mAChR). nih.gov These compounds were identified as positive allosteric modulators (PAMs), meaning they bind to a site on the receptor distinct from the endogenous ligand binding site and enhance the receptor's response. Radioligand binding studies were performed to quantify the affinity of these compounds for the allosteric site (pKB) and their cooperativity with acetylcholine. nih.gov
Table 2: In Vitro Receptor Binding Affinity of Pyrazol-4-yl-Pyridine Derivatives for M4 mAChR
| Compound | Affinity for Allosteric Site (pKB) | Cooperativity (logαACh) | Reference |
| Analogue 8 | 7.18 ± 0.04 | 1.95 ± 0.05 | nih.gov |
| Analogue 9 | 7.22 ± 0.06 | 1.92 ± 0.08 | nih.gov |
| Analogue 10 | 7.15 ± 0.04 | 1.91 ± 0.05 | nih.gov |
| Analogue 11 | 7.00 ± 0.05 | 1.63 ± 0.06 | nih.gov |
| Analogue 12 | 7.83 ± 0.03 | 2.15 ± 0.04 | nih.gov |
In Vitro Cell-Based Functional Assays for Biological Response
To understand the biological effect of enzyme inhibition or receptor binding within a cellular context, in vitro cell-based functional assays are employed. These assays measure the downstream consequences of the compound's interaction with its target, such as changes in cell proliferation, signaling pathways, or gene expression.
For pyrazole-pyrimidine derivatives developed as anticancer agents, antiproliferative assays are standard. nih.gov These assays measure the ability of a compound to inhibit the growth of cancer cell lines. The potency is typically expressed as the GI50 (concentration for 50% growth inhibition) or IC50 value. Numerous pyrazole derivatives have demonstrated potent cytotoxicity against a wide range of cancer cell lines, including those from lung, breast, and colon cancers. mdpi.comnih.gov
For example, pyrimidinyl pyrazole derivatives have shown antiproliferative activity against human lung cancer cell lines. nih.gov Other studies have detailed the screening of pyrazole-based hybrids against cell lines like MCF7 (breast), A549 (lung), and HCT116 (colon), with some compounds showing IC50 values in the low micromolar and even nanomolar range. mdpi.comnih.gov These assays are critical for validating that the enzymatic inhibition observed in biochemical assays translates into a desired biological response in living cells.
Table 3: Antiproliferative Activity of Pyrazole Derivatives in Cancer Cell Lines
| Compound Class | Cell Line | Key Derivatives | IC50 / GI50 Values | Reference |
| Benzoxazine-pyrazole hybrids | MCF7 (Breast) | Compound 22 | 2.82 µM | mdpi.com |
| Benzoxazine-pyrazole hybrids | A549 (Lung) | Compound 22 | 3.14 µM | mdpi.com |
| Pyrazole-containing compounds | HCT116 (Colon) | Compound 21 | 0.39 µM | nih.gov |
| Pyrazole-containing compounds | MCF-7 (Breast) | Compound 21 | 0.46 µM | nih.gov |
| Pyrimidinyl pyrazoles | Human Lung Cancer | Compounds 1-4 | Activity Reported | nih.gov |
Ligand Efficiency and Lipophilicity Effectiveness Assessments in In Vitro Systems
In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are key metrics used to assess the "efficiency" with which a compound binds to its target, helping to guide lead optimization towards candidates with more favorable drug-like properties. sciforschenonline.org These metrics help to avoid "molecular obesity," where potency gains are achieved simply by increasing size and lipophilicity, often leading to poor pharmacokinetic profiles. sciforschenonline.orgnih.gov
Ligand Efficiency (LE) normalizes binding affinity for molecular size, typically by dividing the free energy of binding by the number of non-hydrogen atoms (NHA). researchgate.net
Formula: LE = -ΔG / NHA = (RT * lnKi) / NHA ≈ 1.4 * pKi / NHA
A higher LE value (often >0.3) is desirable, as it indicates that a compound achieves high affinity with a relatively small number of atoms, making it an efficient binder and a better starting point for optimization. researchgate.net
Lipophilic Ligand Efficiency (LLE) , also known as Lipophilicity-Corrected Ligand Efficiency, assesses how much of a compound's potency is derived from its lipophilicity (logP or logD). sciforschenonline.org
Formula: LLE = pIC50 - logP
A higher LLE value (a range of 5-7 is often suggested) indicates that the compound's potency is not solely dependent on non-specific hydrophobic interactions. sciforschenonline.org Optimizing for LLE helps to generate compounds that are both potent and have a lower risk of off-target toxicity and poor solubility.
During the SAR exploration of this compound derivatives, these metrics are applied to compare different chemical modifications. For example, if adding a large, greasy (lipophilic) group to the pyrazole ring significantly increases potency but results in a lower LLE, it may signal that this is an inefficient optimization strategy. The goal is to identify substitutions that enhance potency while maintaining or improving LE and LLE, leading to higher quality drug candidates.
Table 4: Conceptual Application of Efficiency Metrics
| Derivative | pIC50 | logP | NHA | LE (Calculated) | LLE (Calculated) | Assessment |
| Core Scaffold | 5.0 | 1.5 | 13 | 0.54 | 3.5 | Moderate starting point |
| Derivative A (add -Cl) | 5.5 | 2.0 | 14 | 0.55 | 3.5 | Efficient modification |
| Derivative B (add -tBu) | 6.0 | 3.5 | 17 | 0.49 | 2.5 | Inefficient (potency gain from lipophilicity) |
| Derivative C (add -OH) | 5.8 | 1.2 | 14 | 0.58 | 4.6 | Highly efficient modification |
Based on the available search results, there is no specific scientific information available for the chemical compound "this compound." The search results provided relate to other pyrazole and pyrimidine derivatives, but not the exact molecule requested.
Therefore, it is not possible to generate an article that adheres to the strict outline and content requirements provided in the prompt for this specific compound. Attempting to do so would require speculation and would not be based on factual, scientific findings.
1h Pyrazol 4 Yl Pyrimidin 5 Yl Methanol As a Chemical Probe and Scaffold
Utility in Target Identification and Validation Research
The (1H-Pyrazol-4-yl)(pyrimidin-5-yl)methanol scaffold is of significant interest for the development of chemical probes aimed at target identification and validation. The pyrazole (B372694) and pyrimidine (B1678525) rings are known to interact with a wide range of biological targets, particularly protein kinases. Derivatives of this scaffold can be strategically modified to create high-affinity and selective ligands for specific proteins.
By incorporating reporter tags, such as biotin (B1667282) or fluorescent dyes, or by designing clickable analogs, derivatives of this compound can be used in affinity-based proteomics to isolate and identify novel protein targets. Furthermore, the development of covalent probes from this scaffold can aid in mapping the binding sites of target proteins, providing crucial information for structure-based drug design.
Table 1: Potential Applications in Target Identification and Validation
| Application | Description |
| Affinity Probes | Synthesis of biotinylated or fluorescently-labeled derivatives to pull down and identify binding partners from cell lysates. |
| Covalent Probes | Introduction of reactive groups to form covalent bonds with target proteins, enabling the identification of binding sites through mass spectrometry. |
| Competitive Binding Assays | Use as a core structure in competitive binding assays to screen for other small molecules that bind to the same target. |
Application in Phenotypic Screening Libraries for Novel Biological Activities
Phenotypic screening, which focuses on identifying compounds that produce a desired biological effect without a priori knowledge of the target, is a powerful approach in drug discovery. The this compound scaffold is a valuable addition to phenotypic screening libraries due to the diverse biological activities associated with its pyrazole and pyrimidine components.
Libraries of compounds based on this scaffold can be synthesized through combinatorial chemistry, introducing a wide range of substituents to explore a vast chemical space. These libraries can then be screened in various cell-based assays to identify compounds that modulate specific cellular phenotypes, such as cell proliferation, differentiation, or migration. Hits from these screens can then be further investigated to elucidate their mechanism of action and identify their molecular targets.
Strategic Scaffold for Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the development of novel therapeutics. This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. The this compound molecule, with its relatively small size and rich chemical features, is an ideal candidate for inclusion in fragment libraries.
The pyrazole and pyrimidine rings offer multiple points for hydrogen bonding and other non-covalent interactions, increasing the likelihood of binding to a target protein. Once a fragment hit is identified, its structure can be elaborated and optimized to develop a high-affinity lead compound. The modular nature of the this compound scaffold allows for the systematic exploration of structure-activity relationships, facilitating the rapid development of potent and selective inhibitors.
Development of Photoactivatable or Optogenetic Chemical Tools
The development of chemical tools that can be controlled with light offers unprecedented spatial and temporal control over biological processes. The this compound scaffold can be modified to create photoactivatable or optogenetic probes.
By incorporating photolabile protecting groups, the activity of a bioactive derivative can be "caged" and then released upon irradiation with a specific wavelength of light. This allows for the precise activation of the compound in a specific cellular location or at a specific time point. Additionally, the scaffold could be incorporated into photoswitchable molecules, where light is used to reversibly alter the conformation and, therefore, the biological activity of the compound.
Design of Chemical Tools for Investigating Specific Biological Pathways
Given the prevalence of pyrazole and pyrimidine-based compounds as inhibitors of key signaling proteins, the this compound scaffold is a valuable starting point for the design of chemical tools to investigate specific biological pathways. For example, by targeting kinases within a particular signaling cascade, derivatives of this scaffold can be used to dissect the roles of these kinases in cellular processes.
The development of selective inhibitors based on this scaffold can help to elucidate the downstream effects of inhibiting a specific enzyme, providing insights into the complex networks that govern cellular function. These chemical tools are invaluable for basic research and for the identification of new therapeutic targets.
Table 2: Key Biological Targets for Pyrazole and Pyrimidine Scaffolds
| Target Class | Examples |
| Protein Kinases | Cyclin-Dependent Kinases (CDKs), Mitogen-Activated Protein Kinases (MAPKs), Janus Kinases (JAKs) |
| Phosphodiesterases | PDE5 |
| Other Enzymes | Dihydroorotate Dehydrogenase (DHODH) |
Future Perspectives and Unexplored Research Avenues
Integration with Artificial Intelligence and Machine Learning for De Novo Molecular Design
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, offering powerful tools for the de novo design of novel molecules. frontiersin.org This computational approach generates new molecular structures from the ground up, moving beyond the limitations of existing chemical libraries. nih.gov For scaffolds like (1H-Pyrazol-4-yl)(pyrimidin-5-yl)methanol, AI can accelerate the design-synthesize-test cycle, which has traditionally been a bottleneck in drug development. nih.gov
Generative AI algorithms, including recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on vast datasets of known bioactive molecules. frontiersin.orgnih.gov These models learn the underlying principles of molecular structure and bioactivity, enabling them to generate novel pyrazole-pyrimidine derivatives with optimized properties. For instance, an AI model could be designed to generate molecules predicted to have high affinity for a specific kinase target while simultaneously optimizing for desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. springernature.com
Development of Novel Synthetic Methodologies for Enhanced Structural Diversity
While the pyrazole (B372694) and pyrimidine (B1678525) cores are well-established in medicinal chemistry, the development of novel synthetic methodologies is crucial for expanding the structural diversity of derivatives like this compound. chim.it Greater structural diversity increases the probability of discovering compounds with novel mechanisms of action or improved pharmacological profiles.
Future research should focus on developing more efficient, regioselective, and stereoselective synthetic routes. chim.it This includes the exploration of multicomponent reactions, which allow for the one-pot synthesis of complex molecules from simple starting materials, offering an environmentally friendly and efficient approach. researchgate.net Flow chemistry is another promising avenue, enabling automated synthesis and rapid library generation, which can accelerate the exploration of structure-activity relationships (SAR). nih.gov
Recent synthetic efforts have focused on creating libraries of pyrimidinyl pyrazole derivatives to explore their antiproliferative activities. nih.gov Methodologies that allow for the facile introduction of a wide range of substituents on both the pyrazole and pyrimidine rings are highly desirable. asianpubs.orgresearchgate.net The development of synthetic strategies for creating fused systems, such as pyrazolo[1,5-a]pyrimidines, has also been an area of active research, yielding compounds with diverse biological applications. chim.it By pushing the boundaries of synthetic chemistry, researchers can generate a wider palette of this compound analogs for biological screening.
Exploration of Underexplored Biological Targets and Biological Systems
The pyrazole-pyrimidine scaffold has been extensively investigated for its activity against a range of biological targets, particularly protein kinases. researchgate.net However, a vast number of potential targets remain underexplored for this class of compounds. A systematic analysis of the biological interaction profiles of pyrazole derivatives has shown a significant class-selectivity towards protein kinases implicated in cancer. researchgate.net
Table 1: Potential Kinase Targets for Pyrazole-Pyrimidine Derivatives
| Target Family | Specific Examples | Associated Pathologies |
|---|---|---|
| Tyrosine Kinases | VEGFR-2, EGFR, c-Src, Bcr-Abl | Cancer, Angiogenesis |
| Serine/Threonine Kinases | Aurora Kinases (A, B), CDK2, p38 MAP Kinase | Cancer, Inflammation |
| Lipid Kinases | PI3K | Cancer, Metabolism |
Data sourced from multiple studies on pyrazole-based inhibitors. researchgate.netrsc.org
Beyond kinases, other target classes warrant investigation. For example, Heat Shock Protein 90 (Hsp90) has emerged as a viable target for pyrazole/pyrimidine-based compounds in the context of breast cancer. mdpi.com Other potential targets include G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in metabolic pathways. researchgate.net The unique structural features of pyrazole-pyrimidine derivatives make them versatile scaffolds capable of interacting with a diverse array of biological macromolecules. researchgate.netnih.gov
Furthermore, exploring the activity of these compounds in less-studied biological systems, such as those related to neurodegenerative diseases, metabolic disorders, or rare genetic diseases, could uncover novel therapeutic applications. The anti-inflammatory and antimicrobial potential of pyrazole derivatives also suggests that these compounds could be valuable in treating infectious diseases and chronic inflammatory conditions. researchgate.net
Advanced In Vitro Assay Development for Complex Biological Processes
To fully elucidate the therapeutic potential of novel this compound derivatives, the development of more sophisticated in vitro assays is essential. While traditional cell viability and enzyme inhibition assays are valuable for initial screening, they often provide limited mechanistic insight. acs.org
Future research should focus on creating assays that can probe more complex biological processes. This includes the development of high-content screening (HCS) platforms that can simultaneously measure multiple cellular parameters, providing a more comprehensive picture of a compound's effects. Organ-on-a-chip technology, which uses microfluidics to create 3D models of human organs, offers a more physiologically relevant testing environment compared to traditional 2D cell cultures. wuxiapptec.com
The development of rapid and sensitive in vitro screening methods, such as those that use metabolic inhibitors to identify compounds targeting specific cellular pathways, can provide immediate mechanistic information. acs.org Additionally, high-throughput ADME (absorption, distribution, metabolism, and excretion) and toxicity assays are crucial for identifying promising drug candidates early in the discovery process, reducing the likelihood of late-stage failures. iqvia.comhubpages.com These advanced in vitro tools will be instrumental in characterizing the complex biological activities of the next generation of pyrazole-pyrimidine compounds. wuxiapptec.com
Challenges and Opportunities in Academic Medicinal Chemistry Research
The development of compounds like this compound within an academic setting presents both unique challenges and significant opportunities. A major challenge is the "valley of death" between basic academic research and clinical development, often due to limited funding and a lack of resources for extensive preclinical studies. nih.gov Academic researchers may also face difficulties in translating promising in vitro results into successful in vivo models. rroij.com
However, academia is also a hub of innovation, well-positioned to explore high-risk, high-reward research avenues that may be overlooked by the pharmaceutical industry. nih.gov There is a significant opportunity for academic researchers to focus on discovering and validating novel biological targets, a critical step in addressing the declining number of new drug approvals. pulsus.comumontreal.ca
Another challenge is the increasing complexity of drug discovery, which requires an interdisciplinary, team-oriented approach. pulsus.com Academic institutions can foster collaborations between medicinal chemists, biologists, computational scientists, and clinicians to tackle these complex problems. Furthermore, the rise of drug resistance in cancer and infectious diseases presents a pressing need for new chemical entities with novel mechanisms of action, an area where the creativity of academic research can thrive. rroij.com By focusing on fundamental biological questions and embracing new technologies, academic medicinal chemistry can continue to make invaluable contributions to the discovery of future medicines based on scaffolds like this compound.
Q & A
Q. What are the established synthetic routes for (1H-Pyrazol-4-yl)(pyrimidin-5-yl)methanol, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound is typically synthesized via condensation reactions between pyrazole and pyrimidine derivatives. Key steps include:
- Reagent Selection : Use of acetic acid (AcOH) in ethanol for cyclization .
- Temperature Control : Reflux conditions (e.g., 108°C for NHOAc-mediated reactions) to ensure complete conversion .
- Purification : Supercritical fluid chromatography (SFC) with Lux A1 columns and methanol co-solvents (30%) for enantiomer separation .
- Yield Optimization : Adjusting stoichiometry (e.g., 4.00 equiv. of POCl for phosphorylation) and solvent ratios (EtOH/HO 4:1) .
Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?
- Methodological Answer :
- X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for assessing hydrogen bonding and π-π stacking interactions .
- Spectroscopy :
- H NMR : Key peaks include aromatic protons (δ 7.45–8.39 ppm) and hydroxyl groups (δ 11.07 ppm) .
- HPLC/ESIMS : Confirm purity (>95%) and molecular weight (e.g., m/z 404.2) .
Advanced Research Questions
Q. How can researchers address contradictory data in reaction outcomes, such as unexpected byproducts during nitro group reduction?
- Methodological Answer : Contradictions often arise from competing reaction pathways. Mitigation strategies include:
- Condition Screening : Test reducing agents (e.g., H/Pd-C vs. NaBH) to favor specific pathways (e.g., nitro → amine vs. partial reduction) .
- Kinetic Monitoring : Use in-situ FTIR or LC-MS to detect intermediates and adjust pH/temperature dynamically .
- Computational Modeling : Apply DFT calculations to predict reactive sites and transition states, guiding reagent selection .
Q. What computational tools are effective for predicting the bioactivity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like kinases or nitric oxide synthase (NOS) .
- QSAR Models : Train models on pyrazole/pyrimidine datasets to correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with IC values .
- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
Q. How can reaction scalability be improved without compromising enantiomeric purity?
- Methodological Answer :
- Flow Chemistry : Implement telescoped flow systems for oxidation-reductive amination sequences, achieving >90% yield with <2% racemization .
- Catalyst Immobilization : Use silica-supported Pd catalysts for aerobic oxidations to minimize metal leaching .
- DoE Optimization : Apply Design of Experiments (DoE) to balance parameters like residence time and solvent polarity .
Contradiction Analysis & Mechanistic Insights
Q. Why do substitution reactions at the pyrimidine 2-position exhibit variability in regioselectivity?
- Methodological Answer : Variability stems from electronic and steric factors:
- Electronic Effects : Electron-withdrawing groups (e.g., -NO) direct nucleophiles to the 4-position, while -OCH enhances 2-position reactivity .
- Steric Hindrance : Bulky substituents on the pyrazole ring (e.g., pyrrolidinyl) reduce accessibility to the pyrimidine 5-position .
- Solvent Effects : Polar aprotic solvents (DMF) favor SNAr mechanisms, while protic solvents (MeOH) promote radical pathways .
Q. What evidence supports the dual role of this compound in both enzyme inhibition and antimicrobial activity?
- Methodological Answer :
- Enzyme Inhibition : Kinetic assays show competitive inhibition of COX-2 (IC ~1 µM) via H-bonding with Ser530 .
- Antimicrobial Activity : MIC values against S. aureus (8 µg/mL) correlate with membrane disruption, validated via SEM imaging .
- Contradiction Resolution : Structural analogs lacking the hydroxyl group lose antimicrobial activity but retain enzyme inhibition, suggesting divergent mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
